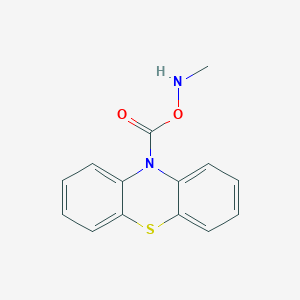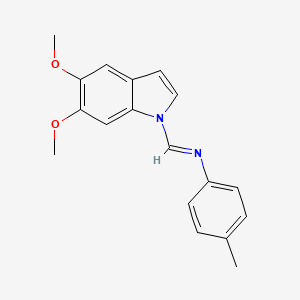
(E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a methanimine group attached to an indole ring, which is further substituted with dimethoxy groups and a p-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Dimethoxylation: The indole core is then subjected to dimethoxylation, where methoxy groups are introduced at the 5 and 6 positions of the indole ring using methanol and a suitable catalyst.
Formation of Methanimine: The final step involves the formation of the methanimine group by reacting the dimethoxyindole with p-tolylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the methanimine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of indole-quinones.
Reduction: Formation of (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways such as apoptosis, cell cycle regulation, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(phenyl)methanimine
- (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(m-tolyl)methanimine
- (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(o-tolyl)methanimine
Uniqueness
(E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine is unique due to its specific substitution pattern on the indole ring and the presence of the p-tolyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-(5,6-dimethoxyindol-1-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C18H18N2O2/c1-13-4-6-15(7-5-13)19-12-20-9-8-14-10-17(21-2)18(22-3)11-16(14)20/h4-12H,1-3H3 |
InChI Key |
RKQIUFJAOHPLAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CN2C=CC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


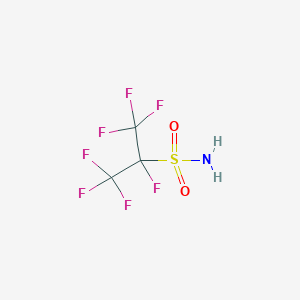
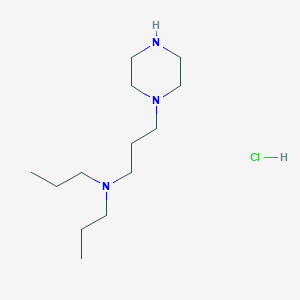

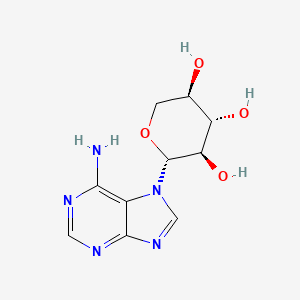
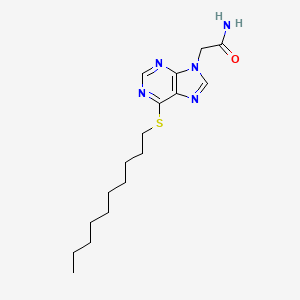


![4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid](/img/structure/B12932005.png)
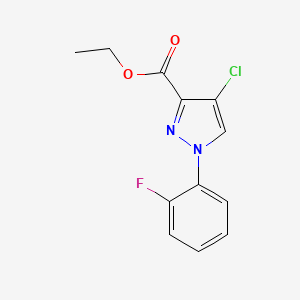
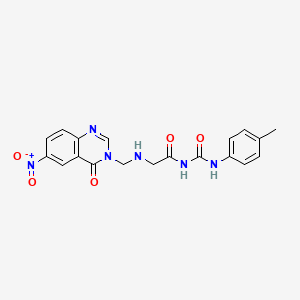
![5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12932028.png)
![4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12932033.png)

